Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate
Description
Pinusolide is a natural organic compound found in the bark and resin of the Korean red pine (Pinus densiflora). It is a diterpenoid lactone, belonging to the class of diterpenes, which are known for their diverse biological activities. Pinusolide has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-apoptotic effects .
Properties
IUPAC Name |
methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBZJAWPZXKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinusolide can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bark and resin of Pinus densiflora using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify pinusolide .
Industrial Production Methods
Industrial production of pinusolide typically involves large-scale extraction from natural sources. The bark and resin of Pinus densiflora are collected and processed using steam distillation or solvent extraction methods. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity pinusolide .
Chemical Reactions Analysis
Types of Reactions
Pinusolide undergoes various chemical reactions, including:
Oxidation: Pinusolide can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in pinusolide, leading to the formation of new compounds with potential therapeutic benefits.
Common Reagents and Conditions
Common reagents used in the chemical reactions of pinusolide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of pinusolide include various oxidized and reduced derivatives, which may possess different biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Pinusolide is used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications.
Mechanism of Action
Pinusolide exerts its effects through multiple molecular targets and pathways:
Neuroprotective: Pinusolide protects neuronal cells by reducing oxidative stress and preventing apoptosis.
Anti-apoptotic: Pinusolide prevents the increase in intracellular calcium levels and protects the activity of antioxidative enzymes like superoxide dismutase.
Comparison with Similar Compounds
Pinusolide is often compared with other diterpenoid compounds, such as:
15-Methoxypinusolidic Acid: A derivative of pinusolide with similar neuroprotective and anti-inflammatory properties.
Lambertianic Acid: Another diterpenoid with potential therapeutic applications, including anti-allergic and antidepressant effects.
Isopimara-15-en-3α,8α-diol: A diterpenoid with neuroprotective activity, isolated from the same plant source as pinusolide.
Pinusolide stands out due to its unique combination of anti-inflammatory, neuroprotective, and anti-apoptotic properties, making it a promising candidate for further research and development in various therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
